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For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic

data (NMR, IR, MS) for the compound Oxirane, ((2-cyclopentylphenoxy)methyl)-, with the

CAS number 28163-40-8 and molecular formula C14H18O2.[1] Due to the limited availability of

direct experimental spectra for this specific molecule, this document presents predicted and

comparative data based on analogous compounds and established spectroscopic principles.

Detailed experimental protocols for acquiring such data are also provided, along with a

generalized workflow for spectroscopic analysis.

Data Presentation
The following tables summarize the expected quantitative data for Oxirane, ((2-
cyclopentylphenoxy)methyl)-. These values are estimations derived from spectral data of

structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.5 m 2H Ar-H

~ 6.8 - 7.0 m 2H Ar-H

~ 4.3 dd 1H O-CH₂-CH

~ 4.0 dd 1H O-CH₂-CH

~ 3.5 m 1H Cyclopentyl-CH

~ 3.3 m 1H Oxirane-CH

~ 2.9 dd 1H Oxirane-CH₂

~ 2.7 dd 1H Oxirane-CH₂

~ 1.5 - 2.1 m 8H Cyclopentyl-CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~ 155 Ar-C-O

~ 135 Ar-C-Cyclopentyl

~ 128 Ar-CH

~ 125 Ar-CH

~ 121 Ar-CH

~ 112 Ar-CH

~ 70 O-CH₂

~ 50 Oxirane-CH

~ 45 Oxirane-CH₂

~ 40 Cyclopentyl-CH

~ 33 Cyclopentyl-CH₂

~ 25 Cyclopentyl-CH₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3000 Medium Aromatic C-H Stretch

~ 2960 - 2850 Strong Aliphatic C-H Stretch

~ 1600, 1500 Medium-Strong Aromatic C=C Bending

~ 1240 Strong Aryl Ether C-O Stretch

~ 950 - 850 Medium-Strong
Oxirane Ring Vibration

(Asymmetric Stretch)

~ 850 - 750 Medium
Oxirane Ring Vibration

(Symmetric Stretch)
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Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

218 Moderate [M]⁺ (Molecular Ion)

175 High [M - C₃H₅O]⁺

149 Moderate [C₉H₉O₂]⁺

121 High [C₈H₉O]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

69 High [C₅H₉]⁺ (Cyclopentyl cation)

43 High [C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Acetone-d₆).

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good

signal-to-noise ratio in a reasonable time.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Acquire a standard ¹H spectrum using a single-pulse experiment.

Acquire a broadband proton-decoupled ¹³C spectrum.

If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or

NaCl).

Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid

between the plates.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

A background spectrum of the clean, empty salt plates should be recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount
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of the sample is placed in a capillary tube at the end of the probe.

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes ionization and extensive fragmentation of the molecule. Electron ionization is

a hard ionization technique useful for structural elucidation.[2][3]

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight)

which separates them based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion, generating the

mass spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Generalized workflow for spectroscopic analysis.
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of-oxirane-2-cyclopentylphenoxy-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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